Acide 6,8-dichloro-4-hydroxyquinoléine-3-carboxylique

Vue d'ensemble

Description

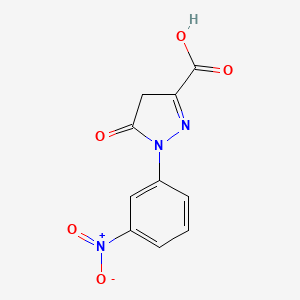

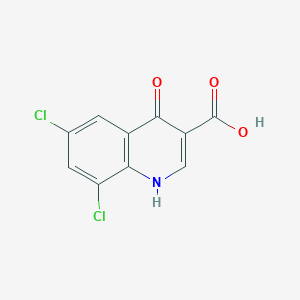

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 and a molecular weight of 258.06 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is 1S/C10H5Cl2NO3/c11-4-1-5-8 (7 (12)2-4)13-3-6 (9 (5)14)10 (15)16/h1-3H, (H,13,14) (H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a solid substance at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Mécanisme D'action

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria. This leads to the inhibition of bacterial growth and replication. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.

Biochemical and Physiological Effects:

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial and antiviral activity, as well as anticancer activity. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has also been shown to improve cognitive function and memory in animal studies. Additionally, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous solutions. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid can also be toxic to cells at high concentrations, which can limit its use in cell culture experiments.

Orientations Futures

There are several future directions for the study of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. One potential direction is the development of new derivatives of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with improved properties and efficacy. Another potential direction is the study of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in combination with other drugs or compounds for the treatment of various diseases. Additionally, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid could be studied further for its potential applications in environmental science, such as the removal of heavy metals from contaminated soil and water.

Conclusion:

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound with unique properties and potential applications in various fields such as medicine, agriculture, and environmental science. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several future directions for study, including the development of new derivatives and the study of its potential applications in environmental science. Overall, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has the potential to contribute significantly to scientific research and the development of new treatments for various diseases.

Applications De Recherche Scientifique

Pharmacologie : Agent neuroprotecteur

L’acide 6,8-dichloro-4-hydroxyquinoléine-3-carboxylique a été identifié comme un agent neuroprotecteur potentiel en raison de ses propriétés chélatrices du fer . Ce composé peut se lier au fer en excès dans le cerveau, qui est considéré comme contribuant aux maladies neurodégénératives comme Alzheimer et Parkinson en favorisant le stress oxydatif .

Recherche anticancéreuse

La recherche a montré que les dérivés de la 8-hydroxyquinoléine, qui incluent l’this compound, présentent une activité anticancéreuse . Ils peuvent agir comme des inhibiteurs des enzymes dépendantes du 2OG, qui sont impliquées dans la régulation des modifications épigénétiques et sont donc considérées comme des cibles pour la thérapie anticancéreuse .

Applications antimicrobiennes

Les dérivés du composé ont été utilisés comme agents antimicrobiens, en particulier contre les champignons et les bactéries . Leur capacité à chélater les ions métalliques perturbe l’homéostasie des métaux dans les cellules microbiennes, ce qui conduit à leur mort .

Synthèse chimique : Bloc de construction

En synthèse chimique, l’this compound sert de bloc de construction pour la création de divers échafaudages pharmacologiquement actifs . Ses sites réactifs permettent l’introduction de groupes fonctionnels supplémentaires, permettant la synthèse d’une large gamme de composés médicinaux .

Recherche en protéomique

Ce composé est utilisé dans la recherche en protéomique comme un produit de spécialité. Il est utilisé pour étudier l’expression, la fonction et les interactions des protéines, qui sont cruciales pour comprendre les processus biologiques et les mécanismes de la maladie .

Applications environnementales : Chimiocapteurs fluorescents

Les dérivés de la 8-hydroxyquinoléine, qui incluent l’this compound, sont utilisés comme chimiocapteurs fluorescents pour détecter les ions métalliques dans les échantillons environnementaux . Ces capteurs peuvent aider à surveiller les niveaux de pollution et à étudier la biodisponibilité des métaux dans les écosystèmes.

Propriétés

IUPAC Name |

6,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNRQAQJXKFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296459 | |

| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35973-27-4 | |

| Record name | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35973-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.